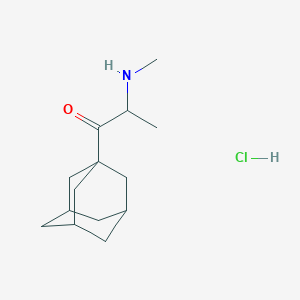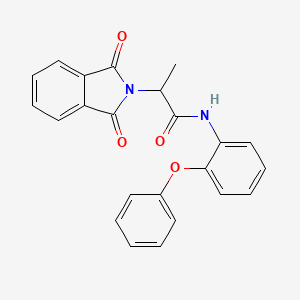
N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide, also known as DMDEE, is a chemical compound that has been extensively studied for its potential use in scientific research. DMDEE is a diamide derivative of ethylenediamine and is a white crystalline powder that is soluble in water and organic solvents.
Mécanisme D'action
N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide acts as a positive allosteric modulator of nicotinic acetylcholine receptors. It binds to a specific site on the receptor and enhances the response to acetylcholine. This results in an increase in the release of neurotransmitters such as dopamine, which can lead to improved cognitive function.
Biochemical and Physiological Effects
N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide has been found to have several biochemical and physiological effects. It has been shown to increase the release of acetylcholine and dopamine, which can lead to improved cognitive function and memory. N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide has also been found to have antioxidant properties, which can protect against oxidative stress and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide is that it is a highly selective modulator of nicotinic acetylcholine receptors. This means that it can be used to study the specific effects of these receptors on cognitive function and memory. However, one limitation of N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide is that it can be difficult to work with due to its low solubility in water and organic solvents.
Orientations Futures
There are several future directions for N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide research. One area of interest is the potential use of N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide has been shown to have neuroprotective effects, which could make it a promising candidate for the development of new treatments for these diseases. Another area of interest is the study of the long-term effects of N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide on cognitive function and memory. Further research is needed to determine the safety and efficacy of N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide for these applications.
Conclusion
N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide is a promising compound that has potential applications in scientific research, particularly in the field of neuroscience. It acts as a positive allosteric modulator of nicotinic acetylcholine receptors, which can lead to improved cognitive function and memory. N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide has several biochemical and physiological effects and has been found to have antioxidant properties. While there are some limitations to working with N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide, there are several future directions for research, including the potential use of N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide in the treatment of neurodegenerative diseases and the study of its long-term effects on cognitive function and memory.
Méthodes De Synthèse
N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide can be synthesized by reacting 2,4-dichlorobenzyl chloride with 2-methoxyethylamine in the presence of a base such as potassium carbonate. The resulting product is then reacted with ethylenediamine to form N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide. The purity of the final product can be confirmed by various analytical techniques such as NMR, IR, and HPLC.
Applications De Recherche Scientifique
N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to enhance the release of acetylcholine, a neurotransmitter that plays a key role in cognitive function. N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide has also been found to increase the density of nicotinic acetylcholine receptors in the brain, which can lead to improved memory and learning abilities.
Propriétés
IUPAC Name |
N'-[(2,4-dichlorophenyl)methyl]-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O3/c1-19-5-4-15-11(17)12(18)16-7-8-2-3-9(13)6-10(8)14/h2-3,6H,4-5,7H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWSYEWIVBMIIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(2,4-dichlorophenyl)methyl]-N-(2-methoxyethyl)oxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4958630.png)

![6,7-dimethylhexacyclo[10.6.6.0~2,11~.0~4,9~.0~13,18~.0~19,24~]tetracosa-2(11),6,13,15,17,19,21,23-octaene-3,10-dione](/img/structure/B4958634.png)
![benzyl 2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B4958638.png)

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4958651.png)


![N~1~-(4-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4958677.png)
![5-acetyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4958688.png)
![1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4958696.png)
![6-amino-4-(2-nitrophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4958703.png)

![1-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B4958725.png)